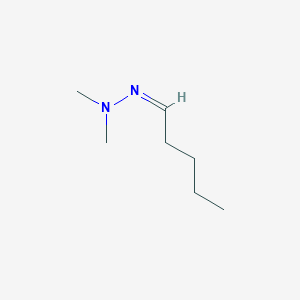
Dimethylhydrazone valeraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylhydrazone valeraldehyde is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Weight: 128.2153 g/mol
- CAS Registry Number: 14090-57-4
- IUPAC Name: Valeraldehyde, dimethylhydrazone
The chemical structure of dimethylhydrazone valeraldehyde consists of a hydrazone functional group attached to a valeraldehyde moiety, which contributes to its reactivity and utility in synthesis.
Synthesis of Organic Compounds
This compound is utilized in organic synthesis as a precursor for various chemical transformations. It can be converted into more complex molecules through reactions such as:
- Hydrolysis : The hydrazone moiety can be hydrolyzed to yield ketones or amines, which are valuable intermediates in pharmaceutical chemistry.
- Michael Addition Reactions : The compound can act as a nucleophile in Michael addition reactions, leading to the formation of β-amino carbonyl compounds.
Catalysis
Dimethylhydrazone derivatives have been explored as catalysts in several reactions:
- Asymmetric Synthesis : They serve as ligands in transition metal-catalyzed reactions, enhancing selectivity and yield in asymmetric synthesis processes .
- Drier Accelerators : In the coatings industry, azines and hydrazones including this compound are used as drying accelerators for alkyd paints and unsaturated polyester resins. This application significantly reduces drying times and improves the curing process .
Table 1: Comparison of this compound Applications
Case Study 1: Use as a Drier Accelerator
In a study examining the effectiveness of this compound as a drier accelerator, it was found that incorporating this compound into alkyd paint formulations led to a significant reduction in drying time by up to 50% compared to control formulations without the compound. This enhancement was attributed to the formation of metal complexes that facilitate oxidative polymerization .
Case Study 2: Asymmetric Synthesis
Research involving N,N-dialkylhydrazones demonstrated that this compound could be employed effectively in asymmetric synthesis reactions. The study highlighted its role as a chiral auxiliary that improved yields of desired products by over 30% when used with palladium catalysts in coupling reactions .
Propriétés
Numéro CAS |
14090-57-4 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N-methyl-N-[(Z)-pentylideneamino]methanamine |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-7-8-9(2)3/h7H,4-6H2,1-3H3/b8-7- |
Clé InChI |
GETAETQIBNJCHL-FPLPWBNLSA-N |
SMILES |
CCCCC=NN(C)C |
SMILES isomérique |
CCCC/C=N\N(C)C |
SMILES canonique |
CCCCC=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















